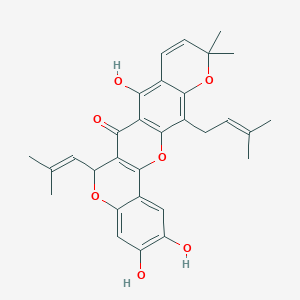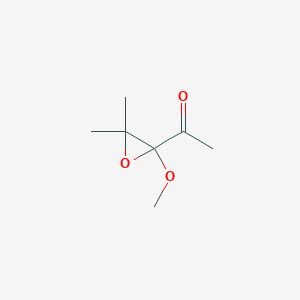
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone, also known as MDP2P, is a ketone that is commonly used in the synthesis of illicit drugs such as MDMA and methamphetamine. Despite its association with illegal activities, MDP2P has several scientific research applications that are worth exploring.
Mécanisme D'action
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is a ketone that acts as a precursor in the synthesis of various psychoactive drugs. Once synthesized, these drugs act on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to the characteristic effects of these drugs, including euphoria, increased sociability, and heightened sensory perception.
Effets Biochimiques Et Physiologiques
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several biochemical and physiological effects, including its ability to act as a precursor in the synthesis of various psychoactive drugs. Once synthesized, these drugs act on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to the characteristic effects of these drugs, including euphoria, increased sociability, and heightened sensory perception.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several advantages and limitations for lab experiments. One advantage is its ability to act as a precursor in the synthesis of various psychoactive drugs, which can be used to study the effects of these drugs on the brain. However, 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is also associated with illegal activities, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for the study of 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone and its derivatives. One direction is the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. Another direction is the study of the effects of 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone and its derivatives on the brain and the central nervous system, which can help to improve our understanding of the mechanisms underlying drug addiction and other related disorders.
Conclusion:
In conclusion, 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is a ketone that has several scientific research applications, including its use as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic chemistry. Despite its association with illegal activities, 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound and its derivatives.
Méthodes De Synthèse
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the Wacker oxidation, and the Friedel-Crafts acylation. The most common method used for the synthesis of 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is the Leuckart-Wallach reaction, which involves the reduction of 3,4-methylenedioxyphenyl-2-nitropropene using ammonium formate and formic acid.
Applications De Recherche Scientifique
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several scientific research applications, including its use as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic chemistry. 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is also used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Propriétés
Numéro CAS |
141080-99-1 |
|---|---|
Nom du produit |
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1-(2-methoxy-3,3-dimethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3/c1-5(8)7(9-4)6(2,3)10-7/h1-4H3 |
Clé InChI |
SVSXINAFCIMUJP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(O1)(C)C)OC |
SMILES canonique |
CC(=O)C1(C(O1)(C)C)OC |
Synonymes |
Ethanone, 1-(2-methoxy-3,3-dimethyloxiranyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
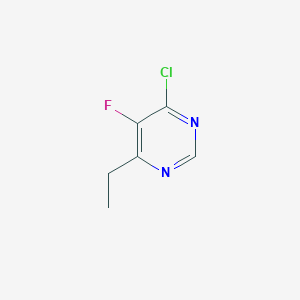
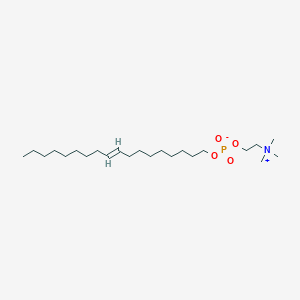
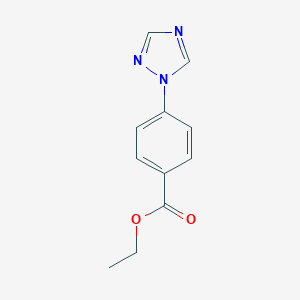
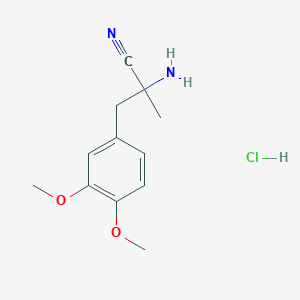
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
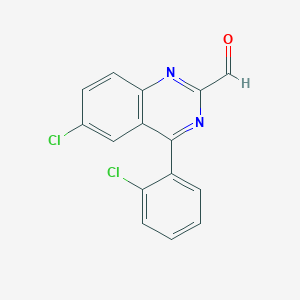

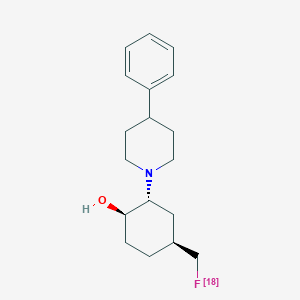


![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
